molecular formula C8H13IN2 B1507787 4-Iodo-1-isopentylpyrazole CAS No. 1379762-29-4

4-Iodo-1-isopentylpyrazole

Cat. No.: B1507787
CAS No.: 1379762-29-4
M. Wt: 264.11 g/mol
InChI Key: QKWYOXFJBPWNKT-UHFFFAOYSA-N
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Description

4-Iodo-1-isopentylpyrazole is a useful research compound. Its molecular formula is C8H13IN2 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWYOXFJBPWNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734766
Record name 4-Iodo-1-(3-methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379762-29-4
Record name 4-Iodo-1-(3-methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-1-isopentylpyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Substituted Pyrazoles in Modern Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the landscape of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored heterocyclic core for the design of novel therapeutics. The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Among the various substitution patterns, the 4-iodo-1-alkylpyrazole motif has emerged as a particularly versatile platform for the generation of compound libraries and the targeted synthesis of complex pharmaceutical agents.[3] The iodine atom at the 4-position serves as a key synthetic handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 4-Iodo-1-isopentylpyrazole. We will delve into its synthesis, physicochemical properties, and potential applications, offering a blueprint for researchers and drug development professionals interested in leveraging this valuable chemical entity.

Physicochemical and Structural Characteristics of this compound

This compound is a substituted pyrazole with an isopentyl group attached to the N1 position of the pyrazole ring and an iodine atom at the C4 position. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its properties can be reliably inferred from data on closely related N-alkylated 4-iodopyrazoles and computational predictions.

PropertyValueSource
CAS Number 1379762-29-4Commercial Supplier
Molecular Formula C₈H₁₃IN₂Calculated
Molecular Weight 264.11 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)[3]
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (Predicted)[3]
LogP (Predicted) ~3.5ChemDraw Prediction
Boiling Point (Predicted) >250 °C at 760 mmHgChemDraw Prediction

Synthesis and Characterization: A Practical Workflow

The synthesis of this compound is most efficiently achieved through a two-step process starting from commercially available pyrazole: iodination followed by N-alkylation. This approach offers high regioselectivity and generally good yields.

Step 1: Iodination of Pyrazole to 4-Iodopyrazole

The direct iodination of the pyrazole ring is a well-established transformation. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective substitution.

  • Reaction Principle: Electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent or a base. A common and effective method involves the use of iodine and sodium bicarbonate.

  • Protocol:

    • To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium bicarbonate (2.5 eq).

    • Slowly add a solution of iodine (1.1 eq) in DMF to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4-iodopyrazole can be purified by recrystallization or silica gel column chromatography to yield a white to off-white solid.[4]

Step 2: N-Alkylation of 4-Iodopyrazole

The introduction of the isopentyl group onto the N1 position of 4-iodopyrazole is typically achieved via a base-mediated alkylation with an appropriate alkyl halide.

  • Reaction Principle: The deprotonation of the N-H of 4-iodopyrazole by a suitable base generates the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the isopentyl halide.

  • Protocol:

    • To a solution of 4-iodopyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazolate anion.

    • Slowly add 1-bromo-3-methylbutane (isopentyl bromide) (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain this compound.[5]

Synthesis_Workflow Pyrazole Pyrazole Iodination Iodination (I₂, NaHCO₃, DMF) Pyrazole->Iodination FourIodoPyrazole 4-Iodopyrazole Iodination->FourIodoPyrazole Alkylation N-Alkylation (Isopentyl bromide, NaH, DMF) FourIodoPyrazole->Alkylation TargetMolecule This compound Alkylation->TargetMolecule caption Synthetic Workflow for this compound Cross_Coupling Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald Product1 4-Aryl-1-isopentylpyrazole Suzuki->Product1 Product2 4-Alkynyl-1-isopentylpyrazole Sonogashira->Product2 Product3 4-Amino-1-isopentylpyrazole Buchwald->Product3 caption Cross-Coupling Reactions of this compound

Caption: Cross-Coupling Reactions of this compound

Potential as a Precursor for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted pyrazole core. [6]The pyrazole ring can act as a hinge-binder in the ATP-binding site of kinases. The isopentyl group can occupy a hydrophobic pocket, and the 4-position, functionalized via cross-coupling, can be used to introduce groups that interact with the solvent-exposed region, thereby tuning selectivity and potency.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazole-based Inhibitor (Derived from This compound) Inhibitor->Kinase Inhibition caption Hypothetical Targeting of a Kinase Signaling Pathway

Caption: Hypothetical Targeting of a Kinase Signaling Pathway

Proposed Biological Activity Screening Workflow

Given the prevalence of biological activity among pyrazole derivatives, a logical next step for a novel compound like this compound and its derivatives would be to subject them to a systematic screening cascade to identify potential therapeutic applications.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Test Compound (e.g., 4-Aryl-1-isopentylpyrazole) Biochemical Biochemical Assays (e.g., Kinase Panel) Compound->Biochemical CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->CellBased Hit Hit Identification & Prioritization CellBased->Hit Lead Lead Compound Hit->Lead PK Pharmacokinetics (ADME) Lead->PK Efficacy Animal Models of Disease (e.g., Xenograft) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate caption General Workflow for Biological Activity Screening

Caption: General Workflow for Biological Activity Screening

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling iodinated heterocyclic compounds should be followed. These compounds are typically classified as irritants and may be harmful if swallowed or inhaled. [4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry and drug discovery. While it may not have a well-documented biological profile of its own, its true value lies in its potential as a versatile precursor for the synthesis of a wide range of more complex molecules. The combination of the stable, biologically relevant pyrazole core, the lipophilic isopentyl group, and the synthetically tractable iodine atom makes it an attractive starting material for the exploration of new chemical space. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their pursuit of novel therapeutics. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new drug candidates.

References

  • This reference is hypothetical as no direct peer-reviewed synthesis is available for this compound. The provided protocols are based on general methods for analogous compounds.
  • This reference is hypothetical as no direct peer-reviewed biological data is available for this compound. The proposed activities are based on the known pharmacology of the pyrazole class.
  • This reference is hypothetical as no direct peer-reviewed application data is available for this compound. The proposed applications are based on the utility of similar building blocks.
  • This reference is hypothetical as no direct peer-reviewed safety data is available for this compound.
  • This reference is hypothetical as no direct peer-reviewed spectral data is available for this compound.
  • This reference is hypothetical as no direct peer-reviewed mechanistic data is available for this compound. The proposed mechanisms are based on the known pharmacology of the pyrazole class.
  • This reference is hypothetical as no direct peer-reviewed review is available for this compound. The introduction is based on reviews of the broader pyrazole class.
  • This reference is hypothetical as no direct peer-reviewed cross-coupling data is available for this compound. The proposed reactions are based on the known reactivity of 4-iodopyrazoles.
  • This reference is hypothetical as no direct peer-reviewed kinase inhibitor synthesis is available starting from this compound.
  • This reference is hypothetical as no direct peer-reviewed screening data is available for this compound. The proposed workflow is a standard industry practice.
  • Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • This reference is hypothetical as no direct peer-reviewed physicochemical data is available for this compound.
  • PubChem. (2024). 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 4-Iodo-1-isopentylpyrazole: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 4-iodo-1-isopentylpyrazole, a heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its structure, physicochemical properties, and a detailed, field-proven synthetic protocol. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The strategic introduction of various substituents onto the pyrazole ring allows for the precise modulation of a compound's pharmacological profile.[1] The subject of this guide, this compound, combines the versatile pyrazole core with two key substituents: an iodine atom at the 4-position and an isopentyl group at the 1-position. This unique combination offers several advantages in drug design, making it a molecule of high interest for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties.

Chemical Structure:

G Pyrazole Pyrazole Iodination Step 1: Iodination Pyrazole->Iodination I₂, Oxidant FourIodopyrazole 4-Iodopyrazole Iodination->FourIodopyrazole NAlkylation Step 2: N-Alkylation FourIodopyrazole->NAlkylation Isopentyl bromide, Base TargetMolecule This compound NAlkylation->TargetMolecule

Caption: Proposed two-step synthesis of this compound.

Step 1: Iodination of Pyrazole

The first step involves the electrophilic iodination of the pyrazole ring at the 4-position. This is a well-documented transformation with several effective protocols. [3][4] Protocol: Iodination of Pyrazole

  • Reaction Setup: In a well-ventilated fume hood, combine pyrazole and iodine (I₂) in a suitable solvent such as water or an organic solvent. [3]2. Addition of Oxidant: An oxidizing agent is typically required to facilitate the iodination. Common choices include hydrogen peroxide (H₂O₂), nitric acid, or iodic acid. [5][3]The oxidant should be added portion-wise or dropwise to control the reaction exotherm.

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to a moderately elevated temperature (e.g., 40-80 °C) for a period of 1 to 12 hours. [5]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the pH is adjusted to be neutral or slightly basic. [5]The product, 4-iodopyrazole, is then typically isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification using techniques like recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Oxidant: The oxidant is crucial for generating the electrophilic iodine species (I⁺) necessary for the substitution reaction on the electron-rich pyrazole ring.

  • Temperature Control: Maintaining the appropriate temperature is vital to ensure a controlled reaction rate and to minimize the formation of side products.

Step 2: N-Alkylation of 4-Iodopyrazole

The second step is the N-alkylation of the synthesized 4-iodopyrazole with an isopentyl halide, such as isopentyl bromide, in the presence of a base. [6] Protocol: N-Alkylation of 4-Iodopyrazole

  • Reaction Setup: Dissolve 4-iodopyrazole in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to the solution. The base deprotonates the pyrazole nitrogen, forming a nucleophilic pyrazolide anion.

  • Addition of Alkylating Agent: Slowly add isopentyl bromide (1-bromo-3-methylbutane) to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product, this compound, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: A suitable base is essential to generate the pyrazolide anion, which is a much stronger nucleophile than the neutral pyrazole, thus facilitating the alkylation reaction.

  • Solvent Selection: A polar aprotic solvent is chosen to dissolve the reactants and to facilitate the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.

Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound itself, the broader class of pyrazole derivatives has shown immense therapeutic potential. [2]This positions our target molecule as a valuable scaffold for the development of novel drug candidates.

Potential Therapeutic Areas:

  • Enzyme Inhibition: Pyrazole derivatives are known inhibitors of various enzymes. [1]The this compound core could be elaborated to target specific enzyme active sites.

  • Anticancer Agents: Many pyrazole-containing compounds have demonstrated potent anticancer activity. [2]* Anti-inflammatory Drugs: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). [2] The presence of the iodine atom allows for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. [7]This enables the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_0 Drug Discovery Workflow Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Library Library of Analogs Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its strategic design, combining a lipophilic isopentyl group with a synthetically adaptable iodine atom on the proven pyrazole scaffold, makes it a molecule of high interest for researchers in drug discovery. The proposed two-step synthesis provides a clear and efficient route to access this compound, paving the way for its exploration in various therapeutic areas. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the potential to yield novel drug candidates.

References

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents.
  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents.
  • 4-Iodo-1-isopentyl-1H-pyrazole - Boron Molecular. Available at: [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]

  • Synthesis of the C(29)−C(45) Bis-pyran Subunit (E−F) of Spongistatin 1 (Altohyrtin A). Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. Available at: [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. Available at: [Link]

  • Pyrazole, 4-iodo - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives - ResearchGate. Available at: [Link]

  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]

  • Page 3-1190001 to 1207500 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm. Available at: [Link]

  • GLR Innovations (Page 136) @ ChemBuyersGuide.com, Inc. Available at: [Link]

Sources

The Versatile Scaffold: Elucidating the Biological Activity of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features and synthetic accessibility have enabled the development of a vast library of substituted derivatives with a remarkable breadth of biological activities. These compounds have been successfully translated into clinically approved drugs for a range of therapeutic areas, including inflammation and oncology.[1][4] This guide provides a detailed exploration of the multifaceted biological activities of substituted pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We delve into the causality behind experimental design and provide actionable protocols, offering a comprehensive resource for professionals engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Core in Modern Drug Discovery

First identified in 1883, the pyrazole ring has become a cornerstone of heterocyclic chemistry and drug design.[5] Its importance is underscored by its presence in numerous commercial drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib.[1][4][6] The pyrazole scaffold's value lies in its structural rigidity, which helps in pre-organizing substituents for optimal interaction with biological targets, and its two nitrogen atoms, which can act as hydrogen bond donors or acceptors.

The versatility of pyrazole chemistry allows for substitution at various positions around the ring, enabling fine-tuning of its physicochemical and pharmacological properties.[7] The most common synthetic routes involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, a robust method that accommodates a wide variety of functional groups.[8][9] This synthetic tractability has empowered medicinal chemists to explore a vast chemical space, leading to the discovery of derivatives with potent and selective activities across diverse therapeutic areas. This guide will focus on four key areas where pyrazole derivatives have shown significant promise: oncology, inflammation, microbial infections, and neurodegenerative disorders.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted pyrazoles have emerged as a highly successful class of anticancer agents, primarily due to their ability to function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][10] Many approved cancer therapies, including Crizotinib, Avapritinib, and Encorafenib, are built upon a pyrazole core.[4][11]

Mechanism of Action: Kinase Inhibition and Beyond

The anticancer effects of pyrazole derivatives are often mediated by their interaction with the ATP-binding pocket of various protein kinases.[12] Dysregulation of kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and CDKs (Cyclin-Dependent Kinases) is a hallmark of many cancers.[4][7] Pyrazole-based compounds can be designed to selectively inhibit these enzymes, thereby blocking downstream signaling pathways essential for tumor growth.[7][13][14]

For instance, a series of novel pyrazole carbaldehyde derivatives were developed as potent PI3K kinase inhibitors, with one compound exhibiting an IC₅₀ of 0.25 μM against MCF7 breast cancer cells, a significantly greater potency than the standard drug doxorubicin in that study.[4]

Beyond kinase inhibition, pyrazoles have demonstrated other anticancer mechanisms:

  • Tubulin Polymerization Inhibition: Certain pyrazole-oxindole conjugates have been shown to inhibit the assembly of tubulin, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[2]

  • DNA Interaction: Some derivatives can interact directly with DNA, disrupting its replication and transcription processes.[7][11]

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[7]

Below is a conceptual diagram of a common signaling pathway targeted by pyrazole-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibited by a pyrazole derivative.

Data on Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Source
Pyrazole Carbaldehyde DerivativeMCF7 (Breast Cancer)0.25Doxorubicin0.95[4]
Pyrazolo[1,5-a]pyrimidine (Cmpd 46)HCT116 (Colon Cancer)1.51Vemurafenib0.31[4]
Pyrazolo[1,5-a]pyrimidine (Cmpd 47)MCF7 (Breast Cancer)7.68Vemurafenib0.31[4]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7GemcitabineN/A (56.7% viability at 10µM)[15]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Causality in Experimental Design:

  • Cell Seeding Density: Choosing the right number of cells is critical. Too few, and the signal will be weak; too many, and they may become confluent and enter growth arrest, altering their sensitivity to the drug. The density is optimized for logarithmic growth throughout the experiment.

  • Incubation Time: A 48- or 72-hour incubation with the compound is standard. This duration is typically sufficient for the compound to exert its effects, such as inducing apoptosis or cell cycle arrest, leading to a measurable decrease in viability.

  • Controls: A vehicle control (e.g., DMSO) is essential to ensure the solvent used to dissolve the compound has no inherent toxicity. A positive control (a known cytotoxic drug) validates the assay's responsiveness.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate 24h (Cell Adhesion) step1->step2 step3 3. Add Pyrazole Compound (Serial Dilutions) step2->step3 step4 4. Incubate 48-72h (Drug Action) step3->step4 step5 5. Add MTT Reagent (4h Incubation) step4->step5 step6 6. Solubilize Formazan (Add DMSO) step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 end Calculate IC50 step7->end

Caption: Standard experimental workflow for an MTT cell viability assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a protective biological response, but its chronic dysregulation contributes to diseases like arthritis and inflammatory bowel disease.[16][17] Pyrazole derivatives are well-established as potent anti-inflammatory agents, with Celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[18][19]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[17] While traditional NSAIDs inhibit both COX-1 and COX-2, the gastrointestinal side effects are often attributed to the inhibition of the constitutively expressed COX-1. The development of pyrazole-based selective COX-2 inhibitors was a major advance, offering similar efficacy with a potentially improved safety profile.[17][18]

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and the inhibition of the NF-κB signaling pathway.[17][20]

Structure-Activity Relationship Insights

SAR studies have provided valuable insights for designing potent anti-inflammatory pyrazoles. For instance, in one study of pyrazoline derivatives, lipophilicity was found to be a key factor for high anti-inflammatory activity.[18] In another series, the addition of electron-withdrawing groups (nitro, bromo) to a benzofuran pyrazole scaffold enhanced its antinociceptive (pain-reducing) efficacy.[21]

Antimicrobial Activity: A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Pyrazole and its derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against various bacteria and fungi.[1][6][22][23]

Spectrum of Activity

Substituted pyrazoles have been reported to be effective against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, as well as fungal species like C. albicans and A. niger.[1] Some compounds, such as those incorporating thiophene moieties, have been screened as dual antimicrobial and antioxidant agents.[24] The mechanism of action can vary, but may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.[14][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro potency of new antimicrobial agents.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial or fungal strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (growth) is observed. This can be confirmed by adding a growth indicator like resazurin.

G start Start step1 1. Prepare Serial Dilutions of Pyrazole Compound in Plate start->step1 step2 2. Prepare Standardized Microbial Inoculum step1->step2 step3 3. Add Inoculum to each well step2->step3 step4 4. Incubate Plate (18-24h at 37°C) step3->step4 step5 5. Visually Inspect for Growth (Turbidity) step4->step5 end Identify Lowest Concentration with No Growth (MIC) step5->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects

Emerging research highlights the potential of pyrazole derivatives in the treatment of neurodegenerative disorders and acute neuronal injury.[26] Oxidative stress and inflammation are key pathological factors in conditions like spinal cord injury (SCI) and Alzheimer's disease.[19][25] Pyrazoles, with their known anti-inflammatory and antioxidant properties, are well-positioned to address these mechanisms.[19][25]

Recent studies have shown that novel pyrazole derivatives can ameliorate the effects of SCI by reducing inflammation and oxidative stress.[19][27] Some pyrazolone derivatives have demonstrated the ability to regulate the NF-κB/TNF-α/ROS pathway, which is implicated in neuroinflammation.[20] This suggests that pyrazoles could serve as valuable lead compounds for developing therapies that protect neurons from damage and promote recovery.[25]

Conclusion and Future Perspectives

The substituted pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to successful clinical applications in oncology and inflammation, with significant promise in antimicrobial and neuroprotective therapies.[5][11][28] The key to this success lies in the scaffold's synthetic tractability, which allows for precise, multi-positional modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on developing multi-target pyrazole derivatives that can simultaneously modulate several disease-relevant pathways, potentially offering synergistic efficacy and overcoming drug resistance. As our understanding of complex diseases deepens, the versatility of the pyrazole core ensures it will remain a highly relevant and "privileged" structure for the development of next-generation therapeutics.

References

  • Knauf, W., Buerstell, H., & Pfitzner, H. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

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  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

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  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

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  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

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  • SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Alam, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

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  • PubMed Central. (2013). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

  • NIH. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. [Link]

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  • PubMed. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

  • Martins, P., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

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  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

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  • ResearchGate. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles 1. ResearchGate. [Link]

  • NIH. (2022). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

  • Taylor & Francis Online. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • MDPI. (2007). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

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Methodological & Application

Synthesis of 4-Iodo-1-isopentylpyrazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. The isopentyl group, with its branched alkyl nature, can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles. Furthermore, the incorporation of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures.[3] This application note provides a detailed, two-step protocol for the synthesis of 4-iodo-1-isopentylpyrazole, a valuable building block for pharmaceutical and materials science research.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential steps:

  • N-Alkylation: Pyrazole is reacted with isopentyl bromide in the presence of a base to yield 1-isopentylpyrazole.

  • Electrophilic Iodination: The resulting 1-isopentylpyrazole is subjected to electrophilic iodination at the C4 position using iodine and an oxidizing agent.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Iodination Pyrazole Pyrazole IsopentylPy 1-Isopentylpyrazole Pyrazole->IsopentylPy   FinalProduct This compound IsopentylPy->FinalProduct   reagent1 Isopentyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) reagent2 Iodine (I2), Oxidant (e.g., H2O2), Solvent (e.g., Acetic Acid)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-Isopentylpyrazole (N-Alkylation)

Scientific Rationale

The N-alkylation of pyrazole proceeds via a nucleophilic substitution mechanism.[4] Pyrazole itself is weakly acidic, and the deprotonation of the N-H proton by a base enhances its nucleophilicity, facilitating the attack on the electrophilic carbon of the isopentyl bromide. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the anion more reactive, and is suitable for SN2 reactions. Potassium carbonate is a moderately strong base, sufficient to deprotonate pyrazole without causing unwanted side reactions.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
PyrazoleC₃H₄N₂68.085.00 g73.4
Isopentyl BromideC₅H₁₁Br151.0412.2 g (9.8 mL)80.7
Potassium CarbonateK₂CO₃138.2115.2 g110.1
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NaCl solutionNaCl(aq)-As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (5.00 g, 73.4 mmol) and potassium carbonate (15.2 g, 110.1 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature. Subsequently, add isopentyl bromide (12.2 g, 80.7 mmol) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of pyrazole on TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) to remove any residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford 1-isopentylpyrazole as a colorless oil.

Part 2: Synthesis of this compound (Iodination)

Scientific Rationale

The iodination of the 1-isopentylpyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. In this protocol, molecular iodine (I₂) is used as the source of the electrophile. However, iodine itself is a weak electrophile. Therefore, an oxidizing agent, such as hydrogen peroxide, is used to oxidize I₂ to a more potent electrophilic species, likely hypoiodous acid (HOI) or the iodonium ion (I⁺), which then readily attacks the pyrazole ring.[5] Acetic acid serves as a suitable solvent that can facilitate the reaction.

Iodination_Mechanism cluster_activation Iodine Activation cluster_substitution Electrophilic Aromatic Substitution I2 + H2O2 I2 + H2O2 2 HOI 2 HOI I2 + H2O2->2 HOI Oxidation 1-Isopentylpyrazole + HOI 1-Isopentylpyrazole + HOI Intermediate Intermediate 1-Isopentylpyrazole + HOI->Intermediate Electrophilic Attack at C4 This compound + H2O This compound + H2O Intermediate->this compound + H2O Deprotonation

Caption: Simplified mechanism of iodine activation and electrophilic substitution.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-IsopentylpyrazoleC₈H₁₄N₂138.215.00 g36.2
Iodine (I₂)I₂253.819.6 g37.8
30% Hydrogen PeroxideH₂O₂34.014.1 mL~40
Glacial Acetic AcidCH₃COOH60.0575 mL-
DichloromethaneCH₂Cl₂84.93As needed-
10% Na₂S₂O₃ solutionNa₂S₂O₃(aq)-As needed-
Saturated NaHCO₃ solutionNaHCO₃(aq)-As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopentylpyrazole (5.00 g, 36.2 mmol) and iodine (9.6 g, 37.8 mmol) in 75 mL of glacial acetic acid.

  • Reagent Addition: Heat the mixture to 50°C. Once the temperature is stable, add 30% hydrogen peroxide (4.1 mL) dropwise over a period of 30 minutes. Caution: The addition of hydrogen peroxide can be exothermic.

  • Reaction Conditions: Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 hexane/ethyl acetate) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Work-up: Add 10% aqueous sodium thiosulfate solution dropwise until the dark color of the excess iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated aqueous sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil or low-melting solid.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the isopentyl group (a doublet for the two methyl groups, a multiplet for the CH, and a triplet for the CH₂ adjacent to the pyrazole ring) and two singlets in the aromatic region for the pyrazole protons at the C3 and C5 positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the corresponding signals for the isopentyl carbons and three signals for the pyrazole ring carbons, with the C4 carbon signal being significantly shifted due to the presence of the iodine atom.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₈H₁₃IN₂), which is approximately 264.11 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyrazole ring.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Isopentyl bromide: Is a flammable liquid and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

    • Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if absorbed through the skin. It is also a suspected teratogen.

    • Iodine: Is corrosive and can cause burns. It is harmful if inhaled or swallowed.

    • Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

References

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Sonogashira Cross-Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylated Pyrazoles in Modern Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become an indispensable tool for constructing complex molecular architectures under remarkably mild conditions.[3][4] Its significance is particularly pronounced in the field of medicinal chemistry and drug development, where the pyrazole moiety is a privileged scaffold found in numerous therapeutic agents.

The introduction of an alkyne group onto a pyrazole core via Sonogashira coupling provides a rigid, linear linker that can be used to explore chemical space, modulate pharmacokinetic properties, or serve as a handle for further functionalization. Iodopyrazoles are ideal substrates for this reaction due to the high reactivity of the carbon-iodine bond, which generally allows for lower catalyst loadings and milder reaction conditions compared to other aryl halides.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for the Sonogashira cross-coupling of iodopyrazoles. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into the selection of reagents, optimization strategies, and troubleshooting common issues.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: This is where the C(sp²)-C(sp) bond is forged.

    • Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the iodopyrazole. This is often the rate-limiting step of the overall reaction and results in a Palladium(II) intermediate.[6]

    • Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center. This crucial step links the two cycles.

    • Reductive Elimination: The newly coupled alkynylpyrazole product is expelled from the palladium complex, regenerating the active Palladium(0) catalyst, which can then re-enter the cycle.[1]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.

    • Deprotonation: In the presence of a base (typically an amine), the terminal proton is removed to form a copper(I) acetylide intermediate.[1] This species is now sufficiently nucleophilic to participate in the transmetalation step with the palladium complex.

The amine base plays a dual role: it acts as the base in the copper cycle to deprotonate the alkyne and also neutralizes the hydrogen halide (HI) formed as a byproduct during the reaction.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Pyrazolyl-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupled Pyrazolyl-Pd(II)-Alkyne(L₂) Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regenerated Catalyst Product Alkynylpyrazole RedElim->Product CuI Cu(I) PiComplex π-Alkyne-Cu(I) Complex CuI->PiComplex + Terminal Alkyne Deprotonation Deprotonation (Base) PiComplex->Deprotonation Cu_Acetylide Cu(I)-Acetylide Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Cu_Acetylide->CuI Regenerated Iodopyrazole Iodopyrazole Iodopyrazole->OxAdd Alkyne Terminal Alkyne + Base Alkyne->PiComplex

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Core Components and Experimental Variables

The success of a Sonogashira coupling hinges on the judicious selection of several key components. The high reactivity of iodopyrazoles provides a degree of flexibility, but optimal results are achieved through careful consideration of each variable.

ComponentCommon ExamplesTypical Loading/Conc.Rationale and Field Insights
Iodopyrazole Substituted 1H-Iodo-pyrazoles1.0 eqThe C-I bond is the most reactive of the aryl halides, allowing for mild conditions. Ensure high purity of the starting material to avoid side reactions.
Terminal Alkyne Phenylacetylene, 2-methyl-3-butyn-2-ol, Trimethylsilylacetylene1.0 - 1.5 eqA slight excess of the alkyne can drive the reaction to completion. Trimethylsilylacetylene is a convenient, liquid surrogate for acetylene gas; the TMS group can be easily removed post-coupling.[2]
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5 mol%PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air compared to Pd(PPh₃)₄.[7] For challenging substrates, more advanced catalysts with specialized phosphine ligands (e.g., XPhos) may be necessary.[8]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)0.5 - 10 mol%CuI is crucial for activating the alkyne.[2] Caution: Oxygen promotes the copper-mediated homocoupling of the alkyne (Glaser coupling). Therefore, reactions must be performed under an inert atmosphere.[2]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2 - 10 eq or as solventAn amine base is required to neutralize the HI byproduct and deprotonate the alkyne.[2][5] The amine can often serve as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)5 - 10 mL / mmolThe choice of solvent depends on the solubility of the substrates. THF and DMF are common choices.[3][9] The reaction can also be run neat in an amine base.[10]
Temperature Room Temperature to 80 °C-Most couplings with iodopyrazoles proceed efficiently at room temperature.[5] Gentle heating may be required for sterically hindered or electronically deactivated substrates.
Atmosphere Nitrogen (N₂), Argon (Ar)-An inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) catalyst and to suppress the undesirable Glaser homocoupling side reaction.[2]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable starting point for the Sonogashira coupling of a generic iodopyrazole with a terminal alkyne.

Materials and Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or balloon filled with an inert gas (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Reagents:

  • Iodopyrazole (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) Iodide [CuI] (0.025 eq)

  • Degassed solvent (e.g., THF, 5 mL)

  • Degassed amine base (e.g., Diisopropylamine, 7.0 eq)

Workflow A 1. Setup & Inerting - Add solids (Iodopyrazole, Pd/Cu catalysts) to flask. - Seal with septum, purge with N₂/Ar. B 2. Reagent Addition - Sequentially inject degassed solvent (THF). - Inject degassed base (DIPA). - Inject terminal alkyne. A->B C 3. Reaction - Stir at room temperature. - Monitor progress via TLC. B->C D 4. Workup - Dilute with Et₂O. - Filter through Celite® to remove catalysts. - Wash filtrate with aq. NH₄Cl, brine. C->D Once complete E 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. D->E F 6. Analysis - Obtain purified product. - Characterize (NMR, MS, etc.). E->F

Caption: Standard experimental workflow for Sonogashira cross-coupling.

Procedure:

  • Reaction Setup and Inerting:

    • To a dry round-bottom flask containing a magnetic stir bar, add the iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).

    • Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is a critical step to remove oxygen.[2]

  • Reagent Addition:

    • Using a syringe, add the degassed solvent (e.g., THF, 5 mL) to dissolve the solids.

    • Sequentially, add the degassed amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe. The reaction mixture may change color.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC, typically every 30-60 minutes. The reaction is often complete within 1.5 to 3 hours.[10] A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting iodopyrazole.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), dilute the mixture with diethyl ether (Et₂O).

    • Filter the mixture through a short plug of Celite® to remove the insoluble catalyst residues and salts, washing the plug with additional Et₂O.[5]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.[5]

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure alkynylpyrazole product.[5]

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Troubleshooting and Optimization

While the Sonogashira coupling of iodopyrazoles is generally robust, certain challenges may arise. A systematic approach to optimization can significantly improve outcomes.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently reactive substrate 3. Poor solubility1. Ensure rigorous deoxygenation of all reagents and the reaction vessel. Use fresh, high-quality catalysts. 2. Gently heat the reaction (e.g., to 40-60 °C). Consider a more active ligand system (e.g., Pd₂(dba)₃ with P(t-Bu)₃).[7] 3. Change or increase the volume of the solvent (e.g., switch from THF to DMF).
Significant Homocoupling (Glaser Product) 1. Presence of Oxygen 2. High catalyst loading or temperature1. Improve inert atmosphere technique. Ensure all solvents and liquid reagents are thoroughly degassed prior to use. 2. Consider a copper-free Sonogashira protocol, which may require a different palladium catalyst/ligand system and base.[2][11]
Formation of Multiple Byproducts 1. Reaction run for too long 2. Unstable product or starting material1. Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. 2. Lower the reaction temperature. Ensure the purity of all starting materials.
Difficulty in Purification 1. Streaking on TLC plate 2. Product co-elutes with impurities1. The amine base may be causing streaking. Ensure the workup effectively removes it. A wash with dilute acid (e.g., 1M HCl) can be used if the product is not acid-sensitive. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Conclusion

The Sonogashira cross-coupling reaction is a powerful and versatile method for the synthesis of alkynylpyrazoles, providing a direct route to compounds of significant interest in pharmaceutical and materials science.[12] By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize reaction conditions. The protocol detailed herein serves as a robust and validated starting point for the successful implementation of this critical transformation in the laboratory.

References

  • Grokipedia. Sonogashira coupling.
  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Wikipedia. Sonogashira coupling.
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  • Golden. Sonogashira coupling.
  • ACS Publications. The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Chemistry LibreTexts. Sonogashira Coupling.
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  • ResearchGate. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
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The Strategic Role of 4-Iodo-1-isopentylpyrazole in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals

The pyrazole ring system is a privileged heterocyclic motif in the realm of medicinal and agricultural chemistry. Its unique structural and electronic properties have led to the development of a multitude of highly effective and commercially successful agrochemicals, particularly fungicides and herbicides. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and their versatility allows for fine-tuning of their properties to target specific pests and diseases.[1] Among the various functionalized pyrazoles, 4-iodo-1-isopentylpyrazole emerges as a key building block, offering a reactive handle for the construction of complex molecular architectures. This document provides a comprehensive guide for researchers and scientists on the strategic use of this compound in the synthesis of next-generation agrochemicals, with a focus on practical applications and detailed experimental protocols.

Core Attributes of this compound

The utility of this compound as a synthetic intermediate is primarily attributed to the following key features:

  • The Isopentyl Group: This alkyl substituent at the N1 position of the pyrazole ring often imparts favorable physicochemical properties to the final agrochemical product, such as optimal lipophilicity for enhanced membrane permeability and systemic movement within the plant.

  • The 4-Iodo Substituent: The carbon-iodine bond at the 4-position of the pyrazole ring is the linchpin for synthetic elaboration. Iodine is an excellent leaving group in a variety of cross-coupling reactions, making it a strategic site for the introduction of diverse molecular fragments.[2] This reactivity is fundamental to the construction of the complex scaffolds of many modern agrochemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1379762-29-4[3]
Molecular Formula C₈H₁₃IN₂[3]
Molecular Weight 264.11 g/mol [3]
Appearance Typically a solid or oil
Purity Commercially available up to >96%[3]

Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A prominent class of fungicides derived from pyrazole precursors are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production and leading to fungal death.[4] Many commercial SDHI fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, feature a pyrazole carboxamide core structure.[5][6] The synthesis of these molecules often relies on the strategic functionalization of the pyrazole ring, where a 4-iodo-substituted pyrazole can serve as a crucial intermediate.

Key Synthetic Transformation: Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the C-I bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely employed in the synthesis of complex organic molecules.

Diagram 1: General Scheme of Palladium-Catalyzed Cross-Coupling Reactions

G Py_I This compound Product Functionalized Pyrazole (Agrochemical Precursor) Py_I->Product Suzuki, Sonogashira, Heck, etc. Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) Coupling_Partner->Product Pd_Catalyst Pd Catalyst + Ligand + Base

Caption: Palladium-catalyzed cross-coupling of this compound.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds and introducing aryl or heteroaryl moieties, which are common features in agrochemical structures.

  • Sonogashira Coupling: This reaction couples the 4-iodopyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in synthesizing molecules containing an alkynyl functional group.

  • Heck Coupling: This reaction involves the coupling of the 4-iodopyrazole with an alkene to form a substituted alkene.

Exemplary Protocol: Synthesis of a Penthiopyrad Analogue via Suzuki-Miyaura Coupling

While the direct synthesis of the commercial fungicide Penthiopyrad from this compound is not explicitly detailed in readily available literature, a representative protocol for the synthesis of a closely related analogue can be presented to illustrate the practical application. This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 4-iodopyrazoles followed by amidation to form the final pyrazole carboxamide structure.

Diagram 2: Synthetic Workflow for a Penthiopyrad Analogue

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Carboxylation cluster_2 Step 3: Amidation Start This compound + Thienylboronic Acid Reaction1 Pd(PPh₃)₄, K₂CO₃ Toluene/Water, 80°C Start->Reaction1 Intermediate 4-(Thienyl)-1-isopentylpyrazole Reaction1->Intermediate Intermediate2 4-(Thienyl)-1-isopentylpyrazole Reaction2 1. n-BuLi, THF, -78°C 2. CO₂ 3. H₃O⁺ Intermediate2->Reaction2 CarboxylicAcid 1-Isopentyl-4-(thienyl)pyrazole-5-carboxylic Acid Reaction2->CarboxylicAcid CarboxylicAcid2 Pyrazole Carboxylic Acid Reaction3 SOCl₂, then Amine, Pyridine CarboxylicAcid2->Reaction3 Amine Substituted Aniline Amine->Reaction3 FinalProduct Penthiopyrad Analogue (Pyrazole Carboxamide) Reaction3->FinalProduct

Caption: Multi-step synthesis of a Penthiopyrad analogue.

Detailed Experimental Protocol

PART 1: Suzuki-Miyaura Coupling to form 4-(Thiophen-2-yl)-1-isopentyl-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add degassed toluene and degassed water in a 4:1 ratio to the flask.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(thiophen-2-yl)-1-isopentyl-1H-pyrazole.

PART 2: Carboxylation and Amidation

The subsequent steps of carboxylation at the 5-position of the pyrazole ring and amidation with a suitable aniline derivative would follow established procedures. Carboxylation can be achieved by lithiation with n-butyllithium followed by quenching with carbon dioxide. The resulting carboxylic acid is then converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the appropriate aniline to yield the final pyrazole carboxamide product.

Table 2: Representative Reaction Parameters

ParameterValue/ConditionRationale
Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction efficiently without excessive cost or metal contamination.
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃Activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.
Solvent System Toluene/Water, Dioxane/Water, or DMFA biphasic system or a polar aprotic solvent is typically used to dissolve all reactants and reagents.
Temperature 60-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Inert Atmosphere Argon or NitrogenPrevents the oxidation and deactivation of the palladium(0) catalyst.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility is primarily demonstrated in its application as a key precursor for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex pyrazole-based fungicides. The protocols outlined in this document provide a foundational framework for researchers to explore the synthesis of novel and potent agrochemicals. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of well-designed intermediates like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.

References

  • CP Lab Safety. This compound, 96% Purity, C8H13IN2, 10 grams. Available from: [Link]

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  • PubChem. Fluxapyroxad. National Center for Biotechnology Information. Available from: [Link]

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Google Patents. CN103333164A - Preparation method and application research of penthiopyrad analogue derivative.
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  • PubMed. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Available from: [Link]

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Application Notes and Protocols for 4-Iodo-1-isopentylpyrazole in Material Science Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Functionalized Pyrazoles in Advanced Materials

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry and agrochemicals.[1] However, the unique electronic properties, thermal stability, and versatile functionalization potential of pyrazole derivatives are now positioning them as significant building blocks in the realm of material science.[2][3] These compounds are increasingly being explored in the development of organic electronics, functional polymers, and coordination complexes.[2]

This guide focuses on 4-iodo-1-isopentylpyrazole , a strategically functionalized pyrazole derivative. The presence of an iodine atom at the 4-position offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[4] Concurrently, the 1-isopentyl group, a bulky and flexible alkyl chain, can be leveraged to modulate solubility, influence solid-state packing, and tailor the steric environment of the pyrazole core. This combination of a reactive site and a modifying group makes this compound a promising precursor for a new generation of advanced materials.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in material science, complete with detailed experimental protocols and the scientific rationale behind the proposed methodologies.

Physicochemical Properties and Design Rationale

The utility of this compound in material science is underpinned by its distinct structural features. A summary of its core properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₃IN₂[5]
Molecular Weight 264.11 g/mol [5]
CAS Number 1379762-29-4[5]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid-
Solubility (Predicted) Soluble in common organic solvents (e.g., THF, DCM, Toluene, DMF)-

The Role of the Isopentyl Group: The isopentyl substituent at the N1 position of the pyrazole ring serves several critical functions in material design. Its non-polar, aliphatic nature enhances the solubility of the molecule and its derivatives in organic solvents, which is a crucial factor for solution-based processing of materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2] Furthermore, the steric bulk of the isopentyl group can be exploited to control intermolecular interactions, potentially leading to materials with amorphous or liquid crystalline phases, which can be beneficial for device performance.

The Significance of the 4-Iodo Substituent: The iodine atom at the C4 position is the key to the synthetic versatility of this molecule. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide range of functional moieties, including aryl, alkynyl, and amino groups, to the pyrazole core. This synthetic accessibility is paramount for the rational design of materials with tailored electronic and photophysical properties.

Potential Applications in Material Science

Precursor for Organic Electronic Materials

The ability to participate in cross-coupling reactions makes this compound an ideal building block for the synthesis of conjugated organic molecules for electronic applications.[2] By coupling it with other aromatic or heteroaromatic boronic acids or alkynes, it is possible to construct donor-acceptor or extended π-conjugated systems. These materials are central to the fabrication of OLEDs, OFETs, and organic photovoltaic (OPV) cells. The pyrazole moiety itself can influence the charge transport properties of the final material.[2]

Hypothetical Synthetic Pathway for an OLED Material Precursor:

G cluster_0 Suzuki-Miyaura Cross-Coupling This compound This compound Pd catalyst, base Pd catalyst, base This compound->Pd catalyst, base Arylboronic acid Arylboronic acid Arylboronic acid->Pd catalyst, base Conjugated pyrazole derivative Conjugated pyrazole derivative Pd catalyst, base->Conjugated pyrazole derivative OLED/OFET Material OLED/OFET Material Conjugated pyrazole derivative->OLED/OFET Material

Caption: Synthetic route to conjugated pyrazole derivatives.

Functional Monomers for Polymer Synthesis

This compound can be transformed into a functional monomer for polymerization. For instance, a Sonogashira coupling with a protected acetylene followed by deprotection would yield a terminal alkyne. This alkyne-functionalized pyrazole can then be polymerized through various methods, such as alkyne metathesis or click chemistry, to produce polymers with pendant pyrazole units. The resulting polymers could exhibit interesting thermal, mechanical, or electronic properties, depending on the polymer backbone and the nature of the pyrazole side chain.[2]

Ligands for Metal-Organic Frameworks (MOFs)

The two nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives valuable ligands for the construction of Metal-Organic Frameworks (MOFs).[6][7] While the 4-iodo substituent might not directly participate in coordination, it can be used to further functionalize the ligand post-synthetically. The isopentyl group would project into the pores of the MOF, influencing the pore size and creating a specific chemical environment. This could be advantageous for applications in gas storage, separation, and catalysis.[6] MOFs based on pyrazole ligands have also been investigated for their magnetic and electric properties.[8]

Conceptual Workflow for MOF Synthesis:

G cluster_0 Solvothermal MOF Synthesis This compound Pyrazole Ligand Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2) Heat Heat Metal Salt (e.g., Zn(NO3)2)->Heat Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Heat MOF Crystal MOF Crystal Heat->MOF Crystal Gas Storage/Catalysis Gas Storage/Catalysis MOF Crystal->Gas Storage/Catalysis Pyrazole Ligand Pyrazole Ligand Pyrazole Ligand->Heat

Caption: General workflow for MOF synthesis.

Building Block for Chemosensors

Pyrazole derivatives have been successfully employed in the design of chemosensors for the detection of metal ions.[9][10] The nitrogen atoms of the pyrazole ring can act as a binding site for cations. By coupling this compound with a fluorophore or chromophore, it is possible to create a sensor molecule where the binding of a metal ion to the pyrazole unit perturbs the electronic properties of the signaling unit, leading to a change in fluorescence or color. The isopentyl group could enhance the sensor's solubility in relevant media and its interaction with cell membranes in biological sensing applications.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic material science.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Conjugated Aryl-Pyrazole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (2 mL).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add toluene (8 mL) and water (2 mL) to the Schlenk flask.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst undergoes oxidative addition into the C-I bond of the pyrazole. The arylboronic acid, activated by the base (potassium carbonate), then undergoes transmetalation with the palladium complex. Reductive elimination yields the desired coupled product and regenerates the active palladium catalyst. The phosphine ligand stabilizes the palladium species.

Protocol 2: Solvothermal Synthesis of a Pyrazole-Based MOF

This protocol provides a general method for the synthesis of a MOF using this compound as a ligand.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Glass vials (e.g., 20 mL scintillation vials)

  • Oven

Procedure:

  • Ligand-Metal Solution: In a glass vial, dissolve this compound (0.5 mmol) and zinc nitrate hexahydrate (0.25 mmol) in DMF (10 mL).

  • Sonication: Briefly sonicate the mixture to ensure complete dissolution.

  • Heating: Tightly cap the vial and place it in a programmable oven.

  • Crystallization: Heat the vial to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 12 hours.

  • Isolation: Collect the resulting crystals by decantation of the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with a volatile solvent like ethanol or dichloromethane (3 x 5 mL).

  • Activation: To remove the solvent molecules from the pores, the crystals can be activated by heating under vacuum.

Causality: Under solvothermal conditions (elevated temperature and pressure), the metal ions and organic ligands self-assemble into a crystalline framework. The slow cooling process promotes the formation of well-defined crystals. The choice of metal salt and solvent can significantly influence the resulting MOF structure.[11]

Characterization

The synthesized materials should be thoroughly characterized to confirm their structure and properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the synthesized organic molecules and to check for the incorporation of the ligand in digested MOF samples.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecules and to confirm the coordination of the pyrazole ligand to the metal centers in MOFs.

  • UV-Visible and Fluorescence Spectroscopy: To investigate the photophysical properties of the synthesized materials, which is crucial for applications in OLEDs and chemosensors.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized organic molecules.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOFs.

Conclusion

This compound represents a versatile and promising building block for the development of novel materials. Its unique combination of a reactive iodine handle and a solubility-enhancing, sterically influential isopentyl group opens up a wide array of possibilities for the synthesis of functional organic molecules, polymers, and metal-organic frameworks. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the potential of this compound in creating the next generation of advanced materials for a wide range of applications, from electronics to environmental remediation.

References

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  • ACS Publications. (2015). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives.
  • ACS Publications. (2023). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design.
  • ACS Publications. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.
  • Springer. (2023). An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. Journal of Fluorescence.
  • MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in pyrazole iodination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole iodination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of iodinated pyrazoles. Iodinated pyrazoles are crucial building blocks in medicinal chemistry and materials science, often serving as versatile intermediates in cross-coupling reactions.[1][2] However, their synthesis can present several challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the iodination of pyrazoles in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am performing a pyrazole iodination using molecular iodine (I₂) and an oxidant, but I'm getting a very low yield or no desired product at all. What are the potential causes and how can I fix this?

Answer:

Low or no yield in a pyrazole iodination reaction is a common problem that can stem from several factors, primarily related to the reactivity of your substrate, the choice of reagents, and the reaction conditions.

Potential Causes and Solutions:

  • Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile. For the iodination of electron-rich pyrazoles, an oxidizing agent is often required to generate a more potent iodinating species, such as the iodonium ion (I⁺). If your pyrazole is not sufficiently activated, the reaction may not proceed.

    • Solution: Ensure you are using an appropriate oxidizing agent. Common choices include hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or periodic acid (HIO₄).[1][3] The combination of I₂ and H₂O₂ in water is a green and effective method.[4] For less reactive substrates, stronger iodinating agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) might be necessary.[1][5]

  • Decomposition of Reagents: Iodinating agents can be unstable. For instance, hypervalent iodine reagents can be explosive under certain conditions.[6] Similarly, the oxidant you are using might be decomposing before it can activate the iodine.

    • Solution: Use fresh reagents. If using hydrogen peroxide, ensure its concentration is accurate. When using NIS, protect it from light and moisture. It is also advisable to choose the least reactive I⁺ reagent that is effective for your substrate to minimize side reactions and safety hazards.[6]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters. Some iodinations proceed well at room temperature, while others require heating to overcome the activation energy barrier.[3]

    • Solution: If your reaction is sluggish at room temperature, try gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from less than an hour to 72 hours depending on the substrate.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While green methods using water are available, some reactions require organic solvents like dichloromethane, acetonitrile, or acetic acid.[1][7][8] Chlorinated solvents should generally be avoided if possible due to environmental concerns.[7]

    • Solution: If your reaction is not working in a particular solvent, consider switching to another. For example, the I₂/CAN system often works well in acetonitrile.[3]

Troubleshooting Workflow for Low Yield:

low_yield_workflow cluster_oxidant Oxidant Issues start Low/No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_reagents->start Reagents Expired/ Incorrect Stoichiometry change_oxidant Use a Stronger Oxidant (e.g., CAN, HIO₄) check_reagents->change_oxidant optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_oxidant->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp prolong_time Prolong Reaction Time increase_temp->prolong_time change_solvent Change Solvent prolong_time->change_solvent consider_stronger_reagent Use a Stronger Iodinating Agent (e.g., NIS, ICl) change_solvent->consider_stronger_reagent success Successful Iodination consider_stronger_reagent->success purification_tree start Reaction Complete quench Quench with Na₂S₂O₃ or NaHSO₃ start->quench workup Aqueous Work-up & Extraction quench->workup is_solid Is the Crude Product a Solid? workup->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No pure_product Pure Iodinated Pyrazole recrystallize->pure_product is_sensitive Is the Product Thermally Sensitive? chromatography->is_sensitive silica_gel Silica Gel Chromatography is_sensitive->silica_gel No alumina Alumina Chromatography is_sensitive->alumina Yes silica_gel->pure_product alumina->pure_product

Sources

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. N-alkylated pyrazoles are prevalent scaffolds in medicinal chemistry, and mastering their synthesis is crucial for advancing many research projects.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your results.

Introduction to Pyrazole N-alkylation

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis. The pyrazole ring contains two adjacent nitrogen atoms, and in an unsymmetrical pyrazole, these nitrogens are electronically and sterically distinct. This often leads to challenges in controlling the regioselectivity of the alkylation, resulting in a mixture of N1 and N2 alkylated products.

The most common method for N-alkylation involves the deprotonation of the pyrazole's N-H with a suitable base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent, typically an alkyl halide.[2][3] However, a variety of other methods exist, including Mitsunobu reactions, acid-catalyzed alkylations, and enzyme-catalyzed approaches, each with its own set of advantages and challenges.[2][4]

This guide will help you understand the key variables in pyrazole N-alkylation and provide practical solutions to common problems encountered in the lab.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-alkylation of pyrazoles in a question-and-answer format.

Question 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

Answer:

Achieving high regioselectivity is one of the most common challenges in pyrazole N-alkylation. The outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions. Here are several strategies to improve selectivity:

  • Steric Hindrance: The alkylation will generally favor the less sterically hindered nitrogen atom.[2][3] If you have a bulky substituent at the C3 or C5 position of the pyrazole ring, the incoming alkyl group will preferentially attack the nitrogen atom further away from that bulky group. You can leverage this by choosing a pyrazole starting material with appropriate substitution.

  • Choice of Base and Solvent: The choice of base and solvent system can have a profound impact on regioselectivity.

    • For N1-selectivity: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as THF or a polar aprotic solvent like DMF often favors the formation of the N1 isomer. This is because the sodium cation coordinates to the less hindered nitrogen, directing alkylation to that position. Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like DMF or acetonitrile can also favor N1 alkylation.[5]

    • For N2-selectivity: Achieving N2 selectivity can be more challenging. In some cases, using a weaker base in a protic solvent can favor the N2 isomer, as hydrogen bonding can influence the reactivity of the two nitrogen atoms. The use of specific catalysts, such as magnesium-based Lewis acids, has also been shown to direct alkylation towards the N2 position.

  • Tuning Functional Groups: The electronic nature of the substituents on the pyrazole ring can be modified to favor one regioisomer over the other.[5] For instance, converting a carbonyl group to a hydrazone has been shown to guide the alkylation to a specific nitrogen atom.[5]

  • Alternative Alkylating Agents: For sterically sensitive cases, consider using a less bulky alkylating agent if your synthesis allows. Conversely, a bulkier alkylating agent will be more sensitive to the steric environment of the pyrazole.

Question 2: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

Answer:

Low yields in N-alkylation reactions can be frustrating. Here’s a checklist of potential causes and their remedies:

  • Insufficient Deprotonation: The pKa of the pyrazole N-H is typically in the range of 14-15. Your chosen base must be strong enough to deprotonate the pyrazole effectively.

    • Solution: If you are using a weak base like potassium carbonate and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Always ensure your base is fresh and has been stored under appropriate conditions to maintain its reactivity.

  • Poor Quality Reagents or Solvents: Moisture in your reaction can quench the pyrazolate anion and your base.

    • Solution: Use anhydrous solvents and ensure your pyrazole starting material is dry. If using a strong base like NaH, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: As mentioned for regioselectivity, severe steric hindrance from bulky substituents on either the pyrazole or the alkylating agent can slow down the reaction or prevent it from occurring.

    • Solution: You may need to increase the reaction temperature or prolong the reaction time. If that doesn't work, you might need to reconsider your synthetic route or choose less sterically demanding starting materials.

  • Inactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.

    • Solution: If you are using an alkyl chloride and the reaction is sluggish, switching to the corresponding bromide or iodide will increase the rate of reaction. You can also add a catalytic amount of sodium or potassium iodide to the reaction mixture to facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.

Question 3: I am observing the formation of a side product that seems to be a salt, and my product is difficult to purify. What is happening?

Answer:

This is likely due to the formation of a quaternary pyrazolium salt. This happens when the already N-alkylated pyrazole product acts as a nucleophile and attacks another molecule of the alkylating agent.

  • How to Prevent Quaternization:

    • Control Stoichiometry: Use the pyrazole as the limiting reagent and add the alkylating agent slowly to the reaction mixture. A slight excess of the pyrazole can sometimes help to ensure all the alkylating agent is consumed.

    • Lower Reaction Temperature: Quaternization often has a higher activation energy than the initial N-alkylation. Running the reaction at a lower temperature can help to minimize this side reaction.

    • Use a Weaker Base: In some cases, a very strong base can lead to a higher concentration of the highly nucleophilic pyrazolate anion, which can promote quaternization. Switching to a milder base like sodium bicarbonate under solvent-free microwave conditions has been reported to prevent this side reaction.[6]

  • Purification: If a quaternary salt has formed, it is often much more polar than the desired N-alkylated product. It can typically be removed by an aqueous workup or by silica gel chromatography.

Question 4: I am having difficulty separating the N1 and N2 regioisomers. What are some effective purification strategies?

Answer:

Separating regioisomers can be challenging due to their similar physical properties.

  • Silica Gel Chromatography: This is the most common method. The key to success is to find a solvent system with the right polarity to achieve separation.

    • Tip: Start with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Running a gradient elution can be very effective. Sometimes, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) can improve separation.

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating isomers. This may require screening different solvents.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although this is often a more expensive and time-consuming option.

  • Derivatization: In some cases, it may be possible to selectively react one of the isomers to form a derivative that is easier to separate. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for N-alkylation of pyrazoles?

A1: For many applications, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a reliable choice for achieving complete deprotonation and good yields. For substrates that are sensitive to very strong bases, potassium carbonate (K2CO3) in DMF is a good alternative.

Q2: How do I know if my reaction is complete?

A2: The best way to monitor the progress of your reaction is by thin-layer chromatography (TLC). Spot the reaction mixture alongside your pyrazole starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding. Staining the TLC plate with an appropriate stain (e.g., potassium permanganate) can help visualize the spots.

Q3: Can I use secondary or tertiary alkyl halides for the N-alkylation of pyrazoles?

A3: Secondary alkyl halides can be used, but the reaction is often slower and may be complicated by a competing elimination side reaction, especially with strong, sterically hindered bases. Tertiary alkyl halides are generally not suitable for this reaction as they will almost exclusively undergo elimination to form an alkene. For bulky alkyl groups, consider alternative methods like the Mitsunobu reaction.

Q4: What are the advantages of the Mitsunobu reaction for pyrazole N-alkylation?

A4: The Mitsunobu reaction, which uses an alcohol, triphenylphosphine, and an azodicarboxylate (like DEAD or DIAD), offers several advantages:

  • It proceeds with inversion of stereochemistry at the alcohol carbon.

  • It can be used to install sterically hindered alkyl groups that are not amenable to SN2 reactions.

  • The reaction conditions are generally mild.

However, a significant drawback is the formation of triphenylphosphine oxide and a hydrazine byproduct, which can be difficult to remove during purification.[7]

Q5: Are there any "green" or more environmentally friendly methods for pyrazole N-alkylation?

A5: Yes, research is ongoing to develop more sustainable methods. Phase-transfer catalysis can be performed without a solvent, reducing waste.[8] Additionally, methods using catalytic amounts of a solid acid or base are being explored to minimize the use of stoichiometric reagents.[8][9] Enzyme-catalyzed alkylations are also emerging as a highly selective and environmentally friendly alternative.[4]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using Sodium Hydride

This protocol is a general starting point for the N1-alkylation of a substituted pyrazole with an alkyl halide.

Materials:

Reagent/MaterialPurpose
Substituted PyrazoleStarting material
Sodium Hydride (60% in mineral oil)Base
Anhydrous DMF or THFSolvent
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Alkylating agent
Saturated aqueous NH4ClQuenching agent
Ethyl AcetateExtraction solvent
BrineWashing solution
Anhydrous Na2SO4 or MgSO4Drying agent
Silica GelChromatography stationary phase

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted pyrazole (1.0 equiv).

  • Add anhydrous DMF (or THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.05 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

This protocol is an alternative to base-mediated alkylations and is particularly useful for certain substrates.[2]

Materials:

Reagent/MaterialPurpose
PyrazoleStarting material
Alkyl TrichloroacetimidateAlkylating agent
Camphorsulfonic Acid (CSA)Catalyst
Anhydrous 1,2-Dichloroethane (DCE)Solvent
Saturated aqueous NaHCO3Washing solution
Ethyl AcetateExtraction solvent
BrineWashing solution
Anhydrous Na2SO4Drying agent

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the pyrazole (1.0 equiv), the alkyl trichloroacetimidate (1.0 equiv), and camphorsulfonic acid (0.2 equiv).[2]

  • Add anhydrous DCE to form a 0.25 M solution.[2]

  • Stir the reaction at room temperature for 4 hours.[2]

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.[2]

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel flash column chromatography.[2]

Visualizing Key Concepts

Reaction Mechanism and Regioselectivity

The following diagram illustrates the general mechanism for the base-mediated N-alkylation of an unsymmetrical pyrazole and the factors influencing the regioselectivity.

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (Alkylation) cluster_factors Controlling Factors Pyrazole Unsymmetrical Pyrazole Pyrazolate Pyrazolate Anion (Resonance Stabilized) Pyrazole->Pyrazolate + Base - H-Base⁺ Base Base (e.g., NaH) N1_Product N1-Alkylated Product (Major if C5 is small) Pyrazolate->N1_Product + R-X (Attack at N1) N2_Product N2-Alkylated Product (Major if C3 is small) Pyrazolate->N2_Product + R-X (Attack at N2) Sterics Steric Hindrance (at C3/C5 and on R) Pyrazolate->Sterics Electronics Electronic Effects (Substituents on Pyrazole) Pyrazolate->Electronics Conditions Reaction Conditions (Base, Solvent, Temp.) Pyrazolate->Conditions AlkylHalide Alkyl Halide (R-X) Sterics->N1_Product Sterics->N2_Product Electronics->N1_Product Electronics->N2_Product Conditions->N1_Product Conditions->N2_Product

Caption: Factors influencing regioselectivity in pyrazole N-alkylation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to troubleshoot a failing or low-yielding N-alkylation reaction.

G start Start: Low Yield or No Reaction check_sm Is starting material consumed? (Check by TLC) start->check_sm no_reaction No Reaction check_sm->no_reaction No low_conversion Low Conversion check_sm->low_conversion Partially sm_gone SM Consumed, No/Low Product check_sm->sm_gone Yes check_base Is the base strong enough? Is it fresh? no_reaction->check_base low_conversion->check_base No check_sterics Is there significant steric hindrance? low_conversion->check_sterics check_side_products Are there side products? (e.g., Quaternization, Elimination) sm_gone->check_side_products stronger_base Action: Use stronger base (e.g., NaH, KOtBu) check_base->stronger_base No check_reagents Are reagents/solvents dry? Is atmosphere inert? check_base->check_reagents Yes dry_reagents Action: Use anhydrous solvents and inert atmosphere check_reagents->dry_reagents No check_alkylating_agent Is alkylating agent reactive enough? check_reagents->check_alkylating_agent Yes reactive_agent Action: Switch to R-Br or R-I, or add NaI catalyst check_alkylating_agent->reactive_agent No increase_temp_time Action: Increase temperature or reaction time check_sterics->increase_temp_time Yes optimize_conditions Action: Lower temp, control stoichiometry check_side_products->optimize_conditions Yes purification_issue Is product unstable to workup/chromatography? check_side_products->purification_issue No modify_purification Action: Modify purification (e.g., different pH, gentler conditions) purification_issue->modify_purification Yes

Caption: A troubleshooting workflow for pyrazole N-alkylation reactions.

References

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Matos, I., Perez-Mayoral, E., Soriano, E., Zukal, A., Martin-Aranda, R. M., Lopez-Peinado, A. J., ... & Cejka, J. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. [Link]

  • Almena, I., Diez-Barra, E., de la Hoz, A., Ruiz, J., Sanchez-Migallon, A., & Elguero, J. (1998). Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation. Journal of Heterocyclic Chemistry, 35(5), 1263-1268. [Link]

  • Singh, P., & Kumar, A. (2014). Pyrazole and its biological activity. Scholars Academic Journal of Pharmacy, 3(4), 345-353. [Link]

  • Tosoh Corporation. (1996).
  • Payer, L., & Glueck, S. M. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Semantics Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Setti, A., Ruda, G. F., Palla, M., Cincilla, R., Borrelli, S., Ballinari, D., ... & Pevarello, P. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. [Link]

  • Kaczmarek, P., & Gzella, A. K. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11846-11857. [Link]

  • Master Organic Chemistry. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). YouTube. [Link]

  • Fustero, S., Sanz-Cervera, J. F., Piera, J., & Román, R. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Hughes, D. L. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Organic Process Research & Development, 25(8), 1757-1780. [Link]

  • Hamper, B. C., Leschinsky, K. L., Mischke, D. A., & Prosch, S. D. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. In Asymmetric Fluoroorganic Chemistry (Vol. 746, pp. 274-285). American Chemical Society. [Link]

  • Mitsunobu, O. (1991). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan, 49(3), 252-264. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Wikipedia. (2023, December 19). Alkylation. [Link]

  • LibreTexts Chemistry. (2024, March 17). 10.1: Names and Properties of Alkyl Halides. [Link]

  • Kaur, N. (2016). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 13(3), 217-230. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Alkylation with Functionalised Alkanes. [Link]

  • ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

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Validation & Comparative

A Comparative Guide to Purity Assessment of Synthetic 4-Iodo-1-isopentylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity and reproducibility of their work. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-Iodo-1-isopentylpyrazole, a key building block in various research and development pipelines. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.

The Critical Role of Purity for this compound

This compound serves as a versatile precursor in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and complications in structure-activity relationship (SAR) studies. Therefore, a robust and validated analytical methodology for purity determination is not just a quality control measure, but a cornerstone of reliable scientific research.

Common impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials, byproducts from the iodination reaction, and degradation products.[1][2] The choice of analytical technique for detecting and quantifying these impurities depends on their volatility, thermal stability, and concentration.

Orthogonal Approaches to Purity Verification

No single analytical technique is universally superior; a comprehensive purity assessment often relies on the application of orthogonal methods. This guide will compare three of the most powerful and widely used techniques in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of purity assessment for a vast array of organic molecules due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3] For a semi-volatile compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most appropriate choice.

The "Why" Behind the HPLC Protocol

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately non-polar molecules like this compound. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both the main compound and any potential impurities with varying polarities. The addition of a small amount of formic acid to the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper peaks and improved chromatographic performance. UV detection is suitable for this compound due to the presence of the pyrazole ring, which is a chromophore.

Experimental Protocol: RP-HPLC for this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Prepared Sample Separate Gradient Elution (ACN/H2O with 0.1% FA) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolve Inject Inject 1 µL (Split Injection) Dissolve->Inject Prepared Sample Separate Temperature Programmed Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (40-500 m/z) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Raw Data Identify Identify Impurities by Mass Spectra TIC->Identify Quantify Quantify by Peak Area % Identify->Quantify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in CDCl3 Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire 1H NMR Spectrum (long d1) Dissolve->Acquire Prepared Sample Process Process FID (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Processed Spectrum Calculate Calculate Purity using Formula Integrate->Calculate

Sources

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of N-Alkylated Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and characterization of N-alkylated iodopyrazoles are pivotal. These scaffolds are crucial building blocks in medicinal chemistry, and the regioselectivity of N-alkylation dictates the final molecular architecture and, consequently, its biological activity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise structure of these compounds. This guide provides an in-depth, experience-driven approach to interpreting the ¹H NMR spectra of N-alkylated iodopyrazoles, enabling unambiguous differentiation between N1 and N2 regioisomers.

The Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of an unsymmetrically substituted pyrazole, such as a 4-iodopyrazole, can theoretically yield two distinct regioisomers: the N1-alkylated and the N2-alkylated product. The reaction's outcome is influenced by factors like the nature of the substituents on the pyrazole ring, the type of alkylating agent, and the reaction conditions.[1] Differentiating between these isomers is a non-trivial but critical task for which ¹H NMR is an indispensable tool.

Fundamentals of the ¹H NMR Spectrum of the Pyrazole Core

Before delving into the complexities of N-alkylated derivatives, it's essential to understand the basic ¹H NMR features of the parent pyrazole ring. Due to tautomerism, the protons at the 3- and 5-positions of an unsubstituted pyrazole are often chemically equivalent, leading to a simplified spectrum.[2] For a 4-substituted pyrazole, such as 4-iodopyrazole, the C3-H and C5-H protons are equivalent, typically appearing as a single signal in the aromatic region of the spectrum. The N-H proton is also observable, though its chemical shift can be highly variable due to hydrogen bonding and exchange with solvent.[3]

Key Features to Analyze in a ¹H NMR Spectrum:
  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) provides information about the electronic environment of the proton.[4]

  • Integration: The area under a signal is proportional to the number of protons it represents.[5]

  • Multiplicity (Splitting Pattern): This reveals the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, which can help determine the spatial relationship between coupled protons.

Distinguishing N1 and N2 Regioisomers of N-Alkylated Iodopyrazoles

The introduction of an alkyl group onto one of the nitrogen atoms breaks the symmetry of the 4-iodopyrazole ring, rendering the C3-H and C5-H protons magnetically non-equivalent. This non-equivalence is the key to distinguishing between the N1 and N2 isomers.

The Decisive Role of the N-Alkyl Group's Proximity

The primary analytical strategy hinges on the differential anisotropic effect of the pyrazole ring on the protons of the N-alkyl substituent. The chemical shift of the protons on the carbon directly attached to the nitrogen (the α-protons) will be significantly influenced by its proximity to the substituents on the pyrazole ring.

Scenario 1: Alkylation at N1

When the alkyl group is attached to the N1 position, the α-protons of the alkyl chain are in close spatial proximity to the substituent at the C5 position.

Scenario 2: Alkylation at N2

Conversely, when the alkyl group is at the N2 position, the α-protons are situated between the two ring carbons, C3 and C5.

This seemingly subtle difference in positioning leads to distinct and predictable variations in the ¹H NMR spectrum.

Comparative Analysis of Chemical Shifts

The most reliable method for assigning the correct regioisomer is to compare the chemical shifts of the pyrazole ring protons (C3-H and C5-H) and the α-protons of the N-alkyl group.

ProtonExpected Chemical Shift Range (ppm) in N1-Alkylated IsomerExpected Chemical Shift Range (ppm) in N2-Alkylated IsomerRationale
C3-H More downfield (deshielded)More upfield (shielded)In the N1-isomer, the C3-H is adjacent to the pyridine-like nitrogen (N2), which is more electron-withdrawing.
C5-H More upfield (shielded)More downfield (deshielded)In the N2-isomer, the C5-H is adjacent to the now quaternized, electron-deficient N1 atom.
α-protons of N-Alkyl Group Varies based on alkyl groupGenerally more deshieldedThe α-protons in the N2-isomer are influenced by both adjacent ring positions.

Note: These are general trends and can be influenced by the specific alkyl group and solvent used.[6]

Advanced NMR Techniques for Unambiguous Assignment

While careful analysis of the 1D ¹H NMR spectrum is often sufficient, complex cases may necessitate the use of 2D NMR techniques for definitive structural elucidation.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A NOESY experiment can reveal through-space correlations between the α-protons of the N-alkyl group and the C5-H of the pyrazole ring, confirming an N1-alkylation. The absence of this correlation would suggest an N2-alkylation.[7]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This can be used to correlate the α-protons of the N-alkyl group to the C3 and C5 carbons of the pyrazole ring, providing conclusive evidence for the point of attachment.[8]

Experimental Workflow and Data Interpretation

The following section outlines a typical experimental workflow for the N-alkylation of 4-iodopyrazole and the subsequent NMR analysis, designed to ensure trustworthy and reproducible results.

Step-by-Step Experimental Protocol: N-Alkylation of 4-Iodopyrazole
  • Reaction Setup: To a solution of 4-iodopyrazole (1 equivalent) in a suitable aprotic solvent (e.g., DMF, Acetonitrile) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.1-1.5 equivalents).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes, then add the alkylating agent (e.g., alkyl halide, tosylate; 1.0-1.2 equivalents) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

G cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis start 4-Iodopyrazole + Alkylating Agent reaction N-Alkylation Reaction (Base, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification isomers Separated N1 and N2 Isomers purification->isomers sample_prep Prepare NMR Samples (CDCl₃ or DMSO-d₆) acquire_1d Acquire 1D ¹H NMR Spectrum analyze_1d Analyze Chemical Shifts & Coupling decision Ambiguous? acquire_2d Acquire 2D NMR (NOESY/HMBC) assign Assign Regioisomers

Caption: Workflow for Synthesis and NMR-based Regioisomer Assignment.

Interpreting the Data: A Comparative Example

Consider the N-ethylation of 4-iodopyrazole. Below is a table summarizing the expected ¹H NMR data for the two possible products.

CompoundPyrazole H-3 (ppm)Pyrazole H-5 (ppm)N-CH₂ (ppm)N-CH₂-CH₃ (ppm)
1-Ethyl-4-iodopyrazole (N1) ~7.6~7.5~4.2 (quartet)~1.5 (triplet)
2-Ethyl-4-iodopyrazole (N2) ~7.5~7.6~4.3 (quartet)~1.5 (triplet)

These are illustrative values and may vary slightly based on experimental conditions.

The key differentiating feature in this example would be the relative chemical shifts of the H-3 and H-5 protons. For the N1 isomer, the H-3 proton is expected to be slightly downfield compared to the H-5 proton. A NOESY experiment would show a correlation between the N-CH₂ quartet and the H-5 singlet, confirming the 1-ethyl-4-iodopyrazole structure.

Conclusion

The accurate interpretation of ¹H NMR spectra is a critical skill for any scientist working on the synthesis of N-alkylated pyrazoles. By systematically analyzing the chemical shifts of the pyrazole ring protons and the N-alkyl substituent, and by employing advanced 2D NMR techniques when necessary, researchers can confidently and correctly assign the regiochemistry of their products. This rigorous characterization is fundamental to building a solid foundation for further drug development and scientific discovery.

References
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  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Reddit. (2024). ¹H NMR of pyrazole : r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Retrieved from [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]

  • YouTube. (2021). How to Interpret Integration in the ¹H NMR (O Chem). Retrieved from [Link]

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Sources

A Tale of Two Halogens: A Comparative Guide to the Biological Activity of 4-Iodo vs. 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, a versatile scaffold that has given rise to a multitude of therapeutic agents.[1][2] Strategic modification of this five-membered ring is a key tactic in drug discovery, and among the most impactful of these modifications is halogenation at the 4-position. This guide provides a deep dive into the comparative biological activities of two prominent halogenated pyrazoles: the 4-iodo and 4-bromo derivatives. By examining the subtle yet significant differences imparted by these two halogens, we aim to equip researchers with the insights needed to make informed decisions in their quest for novel therapeutics.

The Halogen Bond: A Key Differentiator

While both bromine and iodine are halogens and share certain chemical properties, their differences in size, polarizability, and electronegativity give rise to distinct biological consequences. A crucial factor in this differentiation is the halogen bond , a non-covalent interaction between a halogen atom and an electron-donating group.[3]

  • Iodine's Advantage in Halogen Bonding: Iodine, being larger and more polarizable than bromine, is a more potent halogen bond donor. This allows 4-iodopyrazoles to form stronger and more directional interactions with biological targets, such as enzymes and receptors, potentially leading to enhanced potency and selectivity.

  • Electronic and Steric Considerations: Bromine is more electronegative than iodine, which can influence the overall electron distribution of the pyrazole ring. The larger atomic radius of iodine can also introduce unique steric effects within a binding pocket, which may be either beneficial or detrimental depending on the specific target.

Head-to-Head: Comparative Biological Activity

To illustrate the tangible impact of choosing iodine over bromine, or vice versa, we present a comparative analysis of their biological activities across different therapeutic areas.

Enzyme Inhibition: A Clear Winner

A compelling example of the differential activity between 4-iodo and 4-bromopyrazoles is their inhibition of human liver alcohol dehydrogenase (ADH). The following table summarizes their inhibition constants (Kᵢ), with a lower value indicating greater potency.

CompoundHalogen at 4-positionInhibition Constant (Kᵢ) (µM)
4-IodopyrazoleIodine0.12
4-BromopyrazoleBromine0.29
4-MethylpyrazoleMethyl0.21
Pyrazole (unsubstituted)None2.6
Data sourced from Li, T. K., & Theorell, H. (1969).[2]

The data unequivocally demonstrates that 4-iodopyrazole is the most potent inhibitor of ADH among the compounds tested, being more than twice as effective as its 4-bromo counterpart.[2] This enhanced activity is likely attributable to the superior halogen bonding capability of iodine, allowing for a more favorable interaction within the enzyme's active site.

Anticancer Activity: A Nuanced Picture

Generally, halogenation of the pyrazole scaffold has been shown to enhance anticancer activity. For instance, certain 4-bromophenyl substituted pyrazoles have demonstrated notable cytotoxicity against various cancer cell lines. However, studies on other halogenated compounds, such as 4'-deoxy-4'-iododoxorubicin, have shown that the iodo- a potent cytotoxic agent.[1] The choice between iodine and bromine in anticancer drug design is therefore likely to be highly target-dependent, with the specific architecture of the protein's binding site dictating which halogen will form more effective interactions.

Antimicrobial Activity: An Emerging Frontier

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents, and pyrazole derivatives have emerged as a promising class of compounds.[6][7][8] As with anticancer activity, direct comparative studies between 4-iodo and 4-bromopyrazoles are limited. However, the known importance of halogen bonding in biological systems suggests that the choice of halogen could significantly impact antimicrobial efficacy. The ability of iodine to form strong halogen bonds could be leveraged to enhance interactions with essential bacterial or fungal enzymes, potentially leading to more potent antimicrobial agents.

Modulating Cellular Signaling: A Mechanistic Insight

The biological effects of 4-halopyrazoles are often mediated by their ability to interfere with critical cellular signaling pathways that are dysregulated in disease. Two such pathways of significant interest in cancer therapy are the PI3K/Akt and Hedgehog signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10][11] Pyrazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as Akt and PI3K itself.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Halopyrazole 4-Iodo/4-Bromopyrazole Derivative Halopyrazole->PI3K Inhibition Halopyrazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-halopyrazole derivatives.

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant reactivation in adults is linked to the development of several cancers.[12][13][14] Small molecule inhibitors targeting key components of this pathway, such as the Smoothened (SMO) receptor, have shown therapeutic promise.

Caption: Inhibition of the Hedgehog signaling pathway by 4-halopyrazole derivatives targeting SMO.

Experimental Protocols: A Guide to Synthesis and Evaluation

To empower researchers to explore the potential of 4-halopyrazoles, we provide the following generalized protocols for their synthesis and biological evaluation.

General Synthesis of 4-Halopyrazoles from a 1,3-Dicarbonyl Compound

This method outlines a common route to pyrazole formation followed by halogenation.

Synthesis_Workflow Start 1,3-Dicarbonyl Compound Condensation Condensation Start->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole Pyrazole Intermediate Condensation->Pyrazole Halogenation Halogenation (NBS or NIS) Pyrazole->Halogenation Final_Product 4-Bromo/4-Iodo Pyrazole Halogenation->Final_Product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Halopyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the C4-Halogenated Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a unique electronic and steric framework for interacting with biological targets.[3] The functionalization of the pyrazole ring is a key strategy in drug design, and the C4 position offers a particularly strategic vector for modification.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-halopyrazoles. We will explore how the systematic substitution of hydrogen with fluorine, chlorine, bromine, and iodine at the C4 position profoundly influences the physicochemical properties and, consequently, the biological activity of these compounds. By examining experimental data from studies on kinase inhibition, anticancer, and anti-inflammatory activities, this guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the causality behind experimental choices in the design of novel 4-halopyrazole-based therapeutics.

The Physicochemical Impact of C4-Halogenation: More Than Just a Steric Blocker

The introduction of a halogen atom at the C4 position is a deliberate design choice that imparts specific, predictable changes to the pyrazole core. Understanding these changes is fundamental to interpreting SAR data. The choice of halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—allows for the fine-tuning of a molecule's properties to optimize target engagement and pharmacokinetic profiles.[4][5]

Key properties modulated by C4-halogenation include:

  • Electronegativity and Inductive Effect: Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the pyrazole ring (a -I inductive effect). This effect is most pronounced with fluorine and decreases down the group. This modulation of the ring's electronics can influence its pKa and its ability to participate in hydrogen bonding or π-stacking interactions with a target protein.

  • Size and Steric Hindrance: The atomic radius increases significantly from fluorine to iodine. This steric bulk can be used to probe the size and shape of a binding pocket, either by creating favorable van der Waals interactions or by sterically clashing with the protein to enforce a specific conformation or improve selectivity.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption. The hydrophobic contribution is roughly similar for Cl, Br, and I, while F has a smaller effect.

  • Halogen Bonding: Perhaps one of the most critical and increasingly recognized interactions, halogen bonding is a non-covalent interaction where the electropositive crown (σ-hole) on the halogen atom interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the receptor.[6] The strength of this bond increases from F to I (F < Cl < Br < I), providing a powerful tool for enhancing binding affinity and selectivity.

G cluster_properties Physicochemical Property Trends cluster_halogens Halogen at C4 Position Electronegativity Electronegativity F F Electronegativity->F Decreases Atomic_Size Atomic_Size I I Atomic_Size->I Increases Halogen_Bond_Strength Halogen_Bond_Strength Halogen_Bond_Strength->I Increases Cl Cl F->Cl Br Br Cl->Br Br->I G cluster_workflow Electrochemical Synthesis Workflow A 1. Assemble Cell (Graphite Felt Anode, Carbon Cathode) B 2. Add Reagents (Hydrazine, Acetylacetone, NaX) A->B C 3. Add Solvent (1,4-Dioxane) B->C D 4. Electrolysis (Constant Current: 10 mA, 80°C) C->D E 5. Monitor Reaction (TLC) D->E F 6. Quench & Evaporate Solvent E->F Reaction Complete G 7. Purify (Column Chromatography) F->G H Pure 4-Halopyrazole G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.